2-(2-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-bromobenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as triazole oxides or quinones.
Reduction Reactions: Reduced triazole derivatives or dehalogenated products.
Scientific Research Applications
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl-1H-1,2,4-triazole: Lacks the carbonyl group present in 2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one.
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromophenyl)-1H-1,2,3-triazol-4(5H)-one: Different triazole isomer with the nitrogen atoms in different positions.
Uniqueness
2-(2-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the bromophenyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
212202-72-7 |
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Molecular Formula |
C8H6BrN3O |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-4-7(6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) |
InChI Key |
AMFNOVFSVUNZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC=N2)Br |
Origin of Product |
United States |
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